1-Amino-2-(4-methylphenyl)hexan-2-ol
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Overview
Description
1-Amino-2-(4-methylphenyl)hexan-2-ol is an organic compound that belongs to the class of alcohols and amines It features a hydroxyl group (-OH) and an amino group (-NH2) attached to a hexane backbone with a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(4-methylphenyl)hexan-2-ol typically involves multi-step organic reactions. One common method is the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts like palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient reduction. The choice of solvent and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(4-methylphenyl)hexan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Secondary or tertiary amines
Substitution: Various substituted amines
Scientific Research Applications
1-Amino-2-(4-methylphenyl)hexan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Amino-2-(4-methylphenyl)hexan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-phenylethanol: Similar structure but lacks the 4-methyl substituent.
2-Amino-1-phenylethanol: Similar structure with the amino group on a different carbon.
1-Amino-2-(4-chlorophenyl)hexan-2-ol: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
1-Amino-2-(4-methylphenyl)hexan-2-ol is unique due to the presence of both hydroxyl and amino groups, along with the 4-methylphenyl substituent. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
804428-37-3 |
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Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-amino-2-(4-methylphenyl)hexan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-3-4-9-13(15,10-14)12-7-5-11(2)6-8-12/h5-8,15H,3-4,9-10,14H2,1-2H3 |
InChI Key |
RVARYWWPBKXLOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN)(C1=CC=C(C=C1)C)O |
Origin of Product |
United States |
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